2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Overview
Description
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C21H22N4O2.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . They are known to interact with key functional proteins in bacterial cell division , suggesting that this compound might have similar targets.
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects that inhibit the growth of fungi.
Result of Action
Similar compounds have been reported to induce apoptosis in cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives . The phenoxy group is often incorporated via etherification reactions using phenol derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in molecular docking studies to understand its interactions with biological targets such as enzymes and receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-based antifungal agents.
Phenoxy Acetamide Derivatives: Compounds with phenoxy acetamide structures, which are known for their pharmacological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, which are studied for their biological activities.
Uniqueness
2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is unique due to the combination of the phenoxy, triazole, and azetidine moieties in a single molecule. This unique structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties .
Properties
IUPAC Name |
2-phenoxy-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(14-25-17-9-5-2-6-10-17)22-11-16(12-22)23-13-18(20-21-23)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPORWFPJKQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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